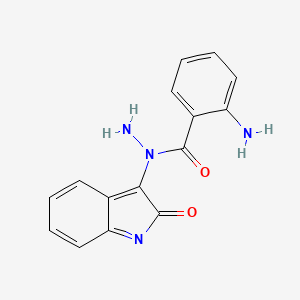
2-amino-N-(2-oxoindol-3-yl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(2-oxoindol-3-yl)benzohydrazide is an organic compound with the molecular formula C15H12N4O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features an indole moiety, which is a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
The synthesis of 2-amino-N-(2-oxoindol-3-yl)benzohydrazide typically involves the reaction of 2-oxoindole-3-carboxylic acid hydrazide with an appropriate amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis, which has been shown to provide good yields and is more eco-friendly compared to conventional methods .
Analyse Chemischer Reaktionen
2-amino-N-(2-oxoindol-3-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-amino-N-(2-oxoindol-3-yl)benzohydrazide involves its interaction with molecular targets such as metal ions in coordination complexes. The indole moiety allows for chelation with metal ions, forming stable complexes that can inhibit corrosion or exhibit biological activity. In medicinal applications, the compound may interact with cellular targets to exert anticancer effects, although the exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2-amino-N-(2-oxoindol-3-yl)benzohydrazide can be compared with other similar compounds, such as:
2-amino-N-(2-aminobenzoyl)benzohydrazide: This compound also features a benzohydrazide moiety but differs in the substitution pattern on the benzene ring.
2-amino-N-(2-oxoindol-3-yl)thiazole-5-carboxamide: This compound includes a thiazole ring, which can provide different biological activities compared to the indole moiety. The uniqueness of this compound lies in its indole structure, which is known for its versatility and presence in many biologically active molecules.
Eigenschaften
CAS-Nummer |
5061-17-6 |
|---|---|
Molekularformel |
C15H12N4O2 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
2-amino-N-(2-oxoindol-3-yl)benzohydrazide |
InChI |
InChI=1S/C15H12N4O2/c16-11-7-3-1-5-9(11)15(21)19(17)13-10-6-2-4-8-12(10)18-14(13)20/h1-8H,16-17H2 |
InChI-Schlüssel |
NUQVCAJHYBOSPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N(C2=C3C=CC=CC3=NC2=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B12152003.png)
![1-Methyl-3-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12152005.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152010.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12152024.png)
![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12152025.png)

![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-1-[3-(dimethylamino)propyl]-3-hyd roxy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12152034.png)
![N-[(E)-(3-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12152036.png)
![(4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12152050.png)
![N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B12152051.png)
![N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12152054.png)
![5,9-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-c]quinoline](/img/structure/B12152062.png)

![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-[(pyridin-4-yl)methyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B12152076.png)
